Product packaging for 8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine(Cat. No.:CAS No. 23069-75-2)

8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3326097
CAS No.: 23069-75-2
M. Wt: 134.14 g/mol
InChI Key: YTVZMSXMEQKGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-containing heterocyclic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . It is supplied with a CAS Registry Number of 23069-75-2 . The 1,2,4-triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry and materials science. In pharmaceutical research, this core structure is a key building block for developing novel anticancer agents. Recent studies have identified derivatives of this scaffold as potent dual inhibitors of the c-Met and Pim-1 kinases, two prominent targets in oncology . Such inhibitors demonstrate compelling antitumor activity by inducing cell cycle arrest and promoting apoptosis in cancer cell lines, showcasing the value of this chemotype in drug discovery . Beyond biomedical applications, the fused, nitrogen-rich structure of this compound class is also investigated in the field of materials science for the development of high-performance energetic materials . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B3326097 8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 23069-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-2-3-8-10-4-7-9-6(5)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVZMSXMEQKGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN2C1=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for 8-Methyl-nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine Analogs

The design of analogs based on the 8-Methyl- nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine core is often guided by established pharmacophoric elements of known inhibitors and principles of bioisosterism. A primary strategy involves creating hybrid molecules that incorporate features of inhibitors for multiple targets, aiming for dual-inhibitory action. For instance, researchers have designed potent dual c-Met/Pim-1 inhibitors by integrating the pharmacophoric features of inhibitors for both enzymes into a single triazolo[4,3-b]pyridazine structure. rsc.orgnih.gov

Another key design principle is the application of bioelectronic isosterism, where a substructure is replaced by another with similar physical or chemical properties to enhance potency or improve pharmacokinetic profiles. nih.gov For example, the triazolopyrazine scaffold, a known active structure in Class I c-Met inhibitors, has been used to replace the quinoline (B57606) core in other inhibitor classes to generate novel compounds with potentially improved activity and properties. nih.gov The overarching goal is often to maintain or enhance biological potency while optimizing properties like lipophilic efficiency and reducing off-target effects, such as affinity for the hERG channel. nih.gov

Systematic Modification of the 8-Methyl-nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine Scaffold

Systematic modification of the nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine scaffold is a cornerstone of SAR studies, involving the synthesis and evaluation of numerous analogs. rsc.org These modifications typically explore different regions of the molecule, including the core heterocyclic system, various substituent positions, and the linkers connecting different molecular fragments. nih.govbohrium.com

Research has involved the synthesis of diverse libraries of derivatives by altering substituents at multiple positions. For example, new series of 6-(2-arylidenehydrazinyl)-3-aryl- nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazines and related pyrazolyl and acetohydrazide derivatives have been created to explore the chemical space around the core. rsc.org Another approach involves replacing the triazolopyridazine "head group" with other heteroaryl systems to study the impact on potency and selectivity. nih.gov Furthermore, different chemical linkers, such as amide, urea (B33335), and sulphonamide, have been systematically introduced between the triazolopyridazine core and appended functionalities to determine their influence on anticancer activity. bohrium.com

The nature and position of substituents on the triazolopyridazine ring system have a profound impact on biological activity. SAR studies have consistently shown that specific substitutions can dramatically enhance potency against therapeutic targets.

In the pursuit of dual c-Met/Pim-1 inhibitors, a derivative (compound 4g ) featuring a 3-(4-chlorophenyl) group and a 6-hydrazinyl moiety arylated with 4-nitrobenzaldehyde (B150856) demonstrated potent inhibitory activity against both c-Met and Pim-1 kinases, with IC50 values of 0.163 µM and 0.283 µM, respectively. rsc.orgnih.gov This highlights the beneficial effect of these specific substitutions. In another study focused on c-Met inhibitors, the introduction of a 5-methylthiazole (B1295346) fragment proved beneficial for activity. nih.gov Specifically, compound 12e , which incorporates a 4-((6-methyl- nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl group and a 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxamide moiety, showed significant cytotoxicity and an IC50 of 0.090 µM against c-Met kinase. nih.gov

For BRD4 bromodomain inhibitors, structural analysis suggested that hydrophobic R1 substitutions, such as methylcyclopropane, would be favorable for binding. researchgate.net In a different series of anticancer agents, an amide linker was found to be the most favorable for activity against the MV4-11 human cancer cell line compared to urea or sulphonamide linkers. bohrium.com Compound 8l from this study, which contains an amide linker and a specific substitution pattern, was the most active compound identified. bohrium.com

Table 1: Effect of Substituents on Biological Activity of nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine Analogs
Compound IDScaffold/CoreKey SubstituentsTarget(s)Reported Activity (IC50)Reference
4g nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine3-(4-chlorophenyl), 6-((2-(4-nitrobenzylidene)hydrazinyl))c-Met / Pim-10.163 µM / 0.283 µM rsc.orgnih.gov
12e nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine8-oxy-phenyl-thiazole-carboxamide, 6-methylc-Met0.090 µM nih.gov
8l nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazineAmide linker with specific aryl groupMV4-11 cells1.5 µM bohrium.com
17a 7,8-dihydro- nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine-C. parvum1.2 µM nih.gov

Stereochemistry can play a critical role in the biological activity of chiral derivatives. While specific studies on the 8-Methyl- nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine scaffold are not prevalent, research on the closely related pyrazolo[4,3-e] nsmsi.irnih.govnih.govtriazine scaffold provides valuable insights. In a study of chiral pyrazolo[4,3-e]tetrazolo[1,5-b] nsmsi.irnih.govnih.govtriazine sulfonamide derivatives, the (R)-enantiomers were found to exhibit slightly higher cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines compared to their corresponding (S)-enantiomers. nih.gov This suggests that the spatial arrangement of substituents is a determinant for activity, likely influencing the interaction with the biological target. Further investigation into chiral sulfonamides of the pyrazolo[4,3-e] nsmsi.irnih.govnih.govtriazine system also underscores the importance of stereoisomerism in biological evaluation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for 8-Methyl-nsmsi.irnih.govnih.govtriazolo[4,3-b]pyridazine Series

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of novel compounds and for identifying the key molecular properties (descriptors) that govern biological response. nih.govmdpi.com

For scaffolds related to triazolopyridazine, both 2D- and 3D-QSAR studies have been successfully applied. For instance, a 3D-QSAR study on nsmsi.irnih.govnih.govtriazolo[4,3-b] nsmsi.irnih.govnih.govresearchgate.nettetrazine derivatives using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) generated models with high predictive ability for antiproliferative activity. nih.gov Similarly, a QSAR study on triazolopyridine derivatives as PIM inhibitors was developed to model and predict their inhibitory activities. nsmsi.ir

A critical step in building a robust QSAR model is the selection of appropriate molecular descriptors—numerical values that characterize the structural and physicochemical properties of a molecule. researchgate.netmdpi.com For any given compound, thousands of descriptors can be calculated using specialized software. mdpi.com Therefore, variable selection techniques are employed to identify the subset of descriptors that are most relevant to the biological activity, a concept sometimes referred to as a "descriptor pharmacophore". nih.govnih.gov

Methods like the Genetic Algorithm (GA) combined with Multiple Linear Regression (GA-MLR) and StepWise Multiple Linear Regression (SW-MLR) are used to select the most important descriptors. nsmsi.ir The process often involves several cleaning steps, such as removing descriptors with constant or near-constant values and those that are highly correlated with each other, to reduce redundancy. youtube.com Validation of the selected descriptors is crucial to ensure the model's robustness and predictive power. This is typically achieved through internal validation techniques like leave-one-out (LOO) or leave-group-out (LGO) cross-validation, as well as external validation using a dedicated test set of compounds. nsmsi.ir

Once a set of descriptors is selected, a mathematical model is developed, often using techniques like Multiple Linear Regression (MLR). mdpi.com The goal is to create a stable model that can accurately predict the activity of new, untested compounds. mdpi.com

The quality and predictive power of a QSAR model are assessed using several statistical metrics. A model is generally considered acceptable if the squared correlation coefficient for cross-validation (r²(CV) or q²) is greater than 0.5 and the conventional squared correlation coefficient (r²) is greater than 0.6. mdpi.com For example, a 3D-QSAR study on tetrazine derivatives reported a CoMFA model with a q² of 0.716 and an r² of 0.985, and a CoMSIA model with a q² of 0.723 and an r² of 0.976, indicating excellent predictive capabilities. nih.gov A GA-MLR model developed for PIM inhibitors also showed good quality and predictive ability, suggesting it could be effectively used in the design of novel compounds. nsmsi.ir The ultimate test of a QSAR model is its ability to predict the activity of an external set of compounds, which, if successful, validates its utility in guiding future drug discovery efforts. mdpi.comnih.gov

Table 2: QSAR Model Validation Metrics for Triazole-based Scaffolds
ScaffoldQSAR MethodValidation Metric (q² or r²(CV))Predictive Metric (r²)Reference
nsmsi.irnih.govnih.govtriazolo[4,3-b] nsmsi.irnih.govnih.govresearchgate.nettetrazinesCoMFA0.7160.985 nih.gov
nsmsi.irnih.govnih.govtriazolo[4,3-b] nsmsi.irnih.govnih.govresearchgate.nettetrazinesCoMSIA0.7230.976 nih.gov
TriazolopyridinesGA-MLRValidated by LOO, LGO, Y-randomizationHigh agreement between experimental and predicted values nsmsi.ir
Porphyrin Derivatives (Example)MLRA0.710.87 mdpi.com

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches Leveraging thenih.govacs.orgnih.govtriazolo[4,3-b]pyridazine Core

The nih.govacs.orgnih.govtriazolo[4,3-b]pyridazine core is a versatile scaffold that has been successfully employed in both fragment-based drug discovery (FBDD) and scaffold hopping strategies to develop novel inhibitors for various therapeutic targets.

Scaffold hopping is a computational or experimental strategy aimed at discovering structurally novel compounds by replacing a central molecular core with a different one that preserves the essential pharmacophoric features. The nih.govacs.orgnih.govtriazolo[4,3-b]pyridazine ring system is often used to replace other heterocyclic cores in known inhibitors to improve properties like potency, selectivity, or pharmacokinetics. For example, inspired by the excellent biological activity of class I c-Met inhibitors containing a triazolo-pyrazine fragment, researchers have incorporated the related nih.govacs.orgnih.govtriazolo[4,3-b]pyridazine core to enhance binding with the c-Met hinge region. nih.govacs.org This approach leverages the proven ability of the triazolo-fused pyridazine (B1198779) system to act as a bioisostere for other hinge-binding motifs, leading to the generation of novel classes of inhibitors. rsc.orgresearchgate.net The successful application of this scaffold across different target classes, including c-Met, Pim-1, and BRD4, underscores its value as a versatile template in drug design. nih.govrsc.orgresearchgate.net

Affinity Profiling and Selectivity Mapping of 8-Methyl-nih.govacs.orgnih.govtriazolo[4,3-b]pyridazine Derivatives

Affinity profiling and selectivity mapping are critical for characterizing the therapeutic potential and possible off-target effects of drug candidates. Derivatives of the nih.govacs.orgnih.govtriazolo[4,3-b]pyridazine core have been subjected to extensive profiling against various enzymes and cancer cell lines, revealing distinct patterns of activity and selectivity based on their substitution patterns.

Derivatives have been developed as potent dual inhibitors of c-Met and Pim-1 kinases. rsc.orgresearchgate.net For example, compound 4g (a p-methoxy-p-hydroxy-triazolopyridazine hydrazone derivative) showed potent inhibitory activity against both c-Met (IC₅₀ = 0.163 µM) and Pim-1 (IC₅₀ = 0.283 µM). rsc.orgresearchgate.net Its antiproliferative activity was profiled across the NCI-60 cancer cell line panel, where it demonstrated strong and broad-spectrum effects, with a mean growth inhibition percentage (GI%) of 55.84% at a 10 µM concentration. rsc.org The compound was particularly effective against leukemia, colon cancer, and breast cancer cell lines. rsc.org

In another study focused on c-Met inhibitors, the introduction of a 5-methylthiazole fragment was found to be beneficial for activity. nih.gov Compound 12e , which features a 2-(pyridin-2-yl)thiazole group, exhibited an IC₅₀ of 0.090 µM against c-Met kinase and potent cytotoxicity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. nih.gov SAR studies indicated that substituting the thiazole (B1198619) with a 2-pyridyl group conferred stronger cytotoxicity compared to phenyl, 3-pyridyl, or 4-pyridyl groups, highlighting a clear selectivity trend based on the substituent's structure and position. nih.govacs.org

The nih.govacs.orgnih.govtriazolo[4,3-b]pyridazine scaffold has also been optimized for selectivity against BET bromodomains. nih.govresearchgate.net A series of derivatives showed micromolar IC₅₀ values against both BRD4 BD1 and BD2 domains, indicating they function as pan-BET inhibitors. researchgate.net For instance, compound 14 displayed IC₅₀ values of 5.7 µM and 7.4 µM against BD1 and BD2, respectively. researchgate.net The selectivity within the BET family is a key area of ongoing research, as differential inhibition of BD1 and BD2 may lead to distinct biological outcomes.

The data below summarizes the affinity and antiproliferative activity of selected nih.govacs.orgnih.govtriazolo[4,3-b]pyridazine derivatives.

CompoundTarget(s)IC₅₀ (µM)Source(s)
4g c-Met0.163 ± 0.01 rsc.org, researchgate.net
Pim-10.283 ± 0.01 rsc.org, researchgate.net
12e c-Met0.090 nih.gov
14 BRD4 BD15.7 ± 1.4 researchgate.net
BRD4 BD27.4 ± 2.2 researchgate.net
JQ1 (Reference) BRD4 BD10.195 ± 0.014 researchgate.net
BRD4 BD20.251 ± 0.016 researchgate.net
CompoundCell LineCancer TypeIC₅₀ (µM) / GI%Source(s)
4g CCRF-CEMLeukemia85.88% rsc.org
HCT-116Colon Cancer72.71% rsc.org
MCF7Breast Cancer86.77% rsc.org
NCI/ADR-RESOvarian Cancer73.98% rsc.org
8l MV4-11Leukemia1.5 bohrium.com
12e A549Lung Cancer1.06 ± 0.16 nih.gov
MCF-7Breast Cancer1.23 ± 0.18 nih.gov
HeLaCervical Cancer2.73 ± 0.33 nih.gov
Note: GI% (Growth Inhibition Percentage) values are reported at a 10 µM concentration.

Mechanistic Investigations at the Molecular and Cellular Level Preclinical Focus

Target Identification and Validation

Research into the pharmacological profile of 8-methyl- nih.govlookchem.comtriazolo[4,3-b]pyridazine and its derivatives has successfully identified and validated several key molecular targets. These targets are primarily within the families of protein kinases and bromodomains, which are crucial regulators of cellular signaling, gene expression, and cell cycle progression.

The c-Met receptor tyrosine kinase and Pim-1 serine/threonine kinase have been identified as significant targets for analogs of 8-methyl- nih.govlookchem.comtriazolo[4,3-b]pyridazine. rsc.orgresearchgate.netnih.gov The dysregulation of the c-Met/HGF signaling pathway is a known driver of tumorigenesis and metastasis. nih.gov Similarly, Pim kinases are constitutively active enzymes that act as oncogenic survival factors by promoting cell cycle progression and inhibiting apoptosis. rsc.org The development of dual inhibitors targeting both c-Met and Pim-1, based on the triazolo[4,3-b]pyridazine scaffold, represents a promising strategy in cancer therapy. rsc.orgresearchgate.netnih.govnih.gov

In addition to kinases, the bromodomain and extraterminal domain (BET) family of proteins , specifically BRD4 , has been validated as a target for this class of compounds. researchgate.netnih.gov BRD4 is an epigenetic reader that recognizes acetylated lysine (B10760008) residues on histones, playing a critical role in the transcription of key oncogenes like c-Myc. nih.gov The discovery of nih.govlookchem.comtriazolo[4,3-b]pyridazine derivatives as BRD4 inhibitors highlights their potential in treating cancers driven by epigenetic dysregulation. researchgate.netnih.gov

Further studies have also pointed towards other potential targets, including γ-aminobutyric acid type A (GABA-A) receptors, though this is less extensively characterized for the 8-methyl substituted series. researchgate.net The broad applicability of the triazolo[4,3-b]pyridazine core is also demonstrated by its exploration in developing inhibitors for leucine-rich repeat kinase 2 (LRRK2) and phosphodiesterase 4 (PDE4). nih.gov

Receptor Binding Studies of 8-Methyl-benchchem.comnih.govlookchem.comtriazolo[4,3-b]pyridazine Derivatives

While not targeting classical cell surface receptors in all cases, studies on 8-methyl- nih.govlookchem.comtriazolo[4,3-b]pyridazine derivatives have extensively characterized their binding to the active sites of their target proteins, which can be considered a form of receptor binding.

Affinity and Selectivity Profiling against Relevant Receptors

Derivatives of the nih.govlookchem.comtriazolo[4,3-b]pyridazine scaffold have been optimized to achieve high affinity and selectivity for their designated targets. For instance, a series of bivalent triazolopyridazine-based compounds were developed as potent BET inhibitors. nih.gov Optimization efforts led to the discovery of AZD5153, which demonstrated high potency in vitro. nih.gov The design of these molecules often leverages a bivalent binding mode to enhance affinity. nih.gov

In the context of kinase inhibition, selectivity is crucial to minimize off-target effects. One study utilized a high-throughput competition binding assay (KINOMEscan®) to profile a triazolo[4,3-b]pyridazin-3-yl-quinoline derivative against a panel of 468 kinases. At a concentration of 1 µM, the compound showed significant binding to only three kinases, demonstrating its high selectivity and its potential as a chemical probe for PIM1/3 kinases. lookchem.com

For GABA-A receptor ligands, analogs based on the triazolo[3,4-a]phthalazine scaffold, a related heterocyclic system, have been identified with binding selectivity for the α2, α3, and α5-containing receptor subtypes over the α1 subtype. acs.org For example, compound 10 in one study showed Ki values of 16 nM, 41 nM, and 38 nM for α2, α3, and α5 subtypes respectively, compared to 280 nM for the α1 subtype. acs.org

Competitive Binding Assays and Ligand Displacement Studies

The methodologies employed to determine the binding affinity and selectivity of these compounds inherently involve competitive binding principles. For example, the KINOMEscan® assay measures the ability of a test compound to compete with a proprietary ligand for binding to the kinase active site. lookchem.com A low percentage of the signal from the untreated control indicates significant binding and displacement of the reference ligand by the test compound. lookchem.com

Docking studies, which are consistently used in the development of these inhibitors, simulate the binding of the compound in the active site of the target protein. rsc.orgresearchgate.netnih.gov For c-Met and Pim-1 inhibitors, these studies suggest a mode of interaction at the ATP-binding site, which is consistent with a competitive inhibition mechanism where the compound competes with the endogenous ATP for binding. rsc.orgnih.gov Similarly, for BRD4 inhibitors, the binding modes are characterized by determining the crystal structures of the protein's bromodomain in complex with the inhibitors, providing a detailed picture of the interactions that allow the compound to occupy the acetyl-lysine binding pocket. researchgate.netnih.gov

Enzyme Kinetics and Inhibition Studies of 8-Methyl-benchchem.comnih.govlookchem.comtriazolo[4,3-b]pyridazine and Analogs

Enzyme inhibition is a primary mechanism of action for many bioactive derivatives of 8-methyl- nih.govlookchem.comtriazolo[4,3-b]pyridazine. Kinetic studies have been instrumental in quantifying their potency and understanding their mode of action.

Mode of Inhibition Determination (e.g., Competitive, Non-competitive)

For the kinase inhibitors derived from the triazolo[4,3-b]pyridazine scaffold, the primary mode of inhibition is competitive with respect to ATP. Docking studies for dual c-Met/Pim-1 inhibitors consistently show the compounds binding within the ATP-binding pocket of these kinases. rsc.orgnih.gov This mode of action is typical for many small-molecule kinase inhibitors.

In the case of BRD4 inhibitors, the mechanism is competitive with the natural ligand, acetylated lysine. The inhibitors are designed to fit into the hydrophobic pocket of the bromodomain that normally recognizes the acetyl-lysine motif on histone tails. researchgate.netnih.gov

IC50 and Ki Value Delineation against Specific Enzymes

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. Several studies have reported potent low micromolar to nanomolar IC50 values for various derivatives.

A study on dual c-Met/Pim-1 inhibitors identified compound 4g as a particularly potent derivative. rsc.orgresearchgate.netnih.gov It exhibited an IC50 of 0.163 ± 0.01 µM against c-Met and 0.283 ± 0.01 µM against Pim-1. rsc.orgresearchgate.netnih.gov Another promising c-Met inhibitor, compound 12e , which is a triazolo-pyridazine derivative, showed an IC50 of 0.090 µM against c-Met kinase. nih.gov

For BRD4 bromodomain inhibition, a series of nih.govlookchem.comtriazolo[4,3-b]pyridazine derivatives were identified with micromolar IC50 values. researchgate.netnih.gov

The following table summarizes the IC50 values for selected 8-methyl- nih.govlookchem.comtriazolo[4,3-b]pyridazine analogs against their target enzymes.

CompoundTarget EnzymeIC50 (µM)
Compound 4gc-Met0.163 ± 0.01
Compound 4gPim-10.283 ± 0.01
Compound 12ec-Met0.090

Cellular Pathway Modulation by 8-Methyl-nih.govepa.govacs.orgtriazolo[4,3-b]pyridazine Derivatives

The biological effects of 8-Methyl- nih.govepa.govacs.orgtriazolo[4,3-b]pyridazine and its related derivatives are rooted in their ability to modulate key cellular pathways that govern cell proliferation, survival, and apoptosis. Preclinical in vitro studies have begun to unravel these complex mechanisms, pointing towards specific signaling cascades that are disrupted by this class of compounds.

Research into nih.govepa.govacs.orgtriazolo[4,3-b]pyridazine derivatives has identified their significant potential as inhibitors of critical protein kinases, enzymes that are often dysregulated in cancer. nih.gov One area of focus has been the dual inhibition of c-Met and Pim-1 kinases. nih.gov To understand the antiproliferative activity of these derivatives, investigations have analyzed their impact on the PI3K-Akt-mTOR signaling pathway, a crucial cascade for cell growth and survival. nih.gov

One potent derivative, compound 4g (3-((2-(3-Phenyl- nih.govepa.govacs.orgtriazolo[4,3-b]pyridazin-6-yl)hydrazono)methyl)phenol), was found to effectively suppress this pathway. nih.govresearchgate.net Treatment of MCF-7 breast cancer cells with this compound resulted in a notable decrease in the phosphorylated forms of PI3K, Akt, and mTOR. nih.govresearchgate.net This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism behind its observed anticancer effects. nih.gov

Furthermore, these derivatives influence cell cycle progression. Compound 4g was shown to cause cell cycle arrest in the S phase in MCF-7 cells. nih.govresearchgate.net Another derivative, 12e (4-Methyl-N-(4-((6-methyl- nih.govepa.govacs.orgtriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-2-(pyridin-2-yl)thiazole-5-carboxamide), was found to arrest A549 lung cancer cells in the G0/G1 phase. acs.org This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating. nih.govacs.org The induction of apoptosis, or programmed cell death, is another significant outcome of treatment. Compound 12e was shown to induce late-stage apoptosis in A549 cells, while compound 4g increased apoptosis in MCF-7 cells by nearly 30-fold compared to controls. nih.govresearchgate.netacs.org

Table 1: In Vitro Inhibitory Activity of Selected nih.govepa.govacs.orgtriazolo[4,3-b]pyridazine Derivatives
CompoundTargetIC₅₀ (µM)Cell LineReference
Compound 4gc-Met0.163 ± 0.01Enzymatic Assay nih.gov
Compound 4gPim-10.283 ± 0.01Enzymatic Assay nih.gov
Compound 12ec-Met0.090Enzymatic Assay acs.org
A549 (Lung)1.06 ± 0.16Cell-based Assay acs.org
MCF-7 (Breast)1.23 ± 0.18Cell-based Assay acs.org

Proteomic analyses have provided further insight into the molecular consequences of treating cells with nih.govepa.govacs.orgtriazolo[4,3-b]pyridazine derivatives. These studies primarily focus on changes in protein levels and their post-translational modifications, such as phosphorylation. nih.gov

A key finding is the modulation of proteins involved in the apoptotic cascade. nih.gov For instance, treatment with compound 4g led to a significantly elevated level of caspase-9, an initiator caspase that plays a critical role in the intrinsic pathway of apoptosis. nih.govresearchgate.net As previously mentioned, a proteomics-level investigation also confirmed the reduced phosphorylation of key proteins in the PI3K-Akt-mTOR pathway, directly demonstrating the compound's impact on protein activity within this signaling network. nih.gov

While specific, broad-scale gene expression profiling studies such as RNA sequencing or microarray analysis for 8-Methyl- nih.govepa.govacs.orgtriazolo[4,3-b]pyridazine are not extensively detailed in the reviewed literature, the existing proteomic data strongly supports the pathway analyses and provides a clear picture of the specific proteins whose expression or activity is altered.

Table 2: Observed Proteomic Modulations by a nih.govepa.govacs.orgtriazolo[4,3-b]pyridazine Derivative (Compound 4g) in MCF-7 Cells
ProteinObserved EffectAssociated PathwayReference
p-PI3KDecreased LevelPI3K/Akt/mTOR Signaling nih.gov
p-AktDecreased LevelPI3K/Akt/mTOR Signaling nih.gov
p-mTORDecreased LevelPI3K/Akt/mTOR Signaling nih.gov
Caspase-9Increased LevelApoptosis nih.gov

Investigation of Intracellular Localization and Distribution of 8-Methyl-nih.govepa.govacs.orgtriazolo[4,3-b]pyridazine in Cell Lines

Based on the available scientific literature, detailed experimental studies focusing specifically on the intracellular localization and subcellular distribution of 8-Methyl- nih.govepa.govacs.orgtriazolo[4,3-b]pyridazine or its derivatives using methods like fluorescent microscopy or cell fractionation are not widely reported. The compound's known mechanism of action as a kinase inhibitor suggests its presence in the cytoplasm and/or nucleus to interact with its protein targets. nih.govresearchgate.net However, definitive studies tracking its movement and accumulation within specific cellular compartments are yet to be published.

Interactions of 8-Methyl-nih.govepa.govacs.orgtriazolo[4,3-b]pyridazine with Macromolecules (e.g., DNA, RNA, Proteins)

The biological activity of 8-Methyl- nih.govepa.govacs.orgtriazolo[4,3-b]pyridazine derivatives is predicated on their direct physical interaction with cellular macromolecules. The primary targets identified to date are proteins, although the chemical nature of the heterocyclic scaffold suggests potential for other interactions. nih.govresearchgate.netresearchgate.net

The pyridazine (B1198779) ring system is characterized by weak basicity and a high dipole moment, which facilitates robust hydrogen bonding and π-π stacking interactions, both of which are critical in drug-target binding. researchgate.net Crystal structure analyses of derivatives like 6-Chloro-3-(3-methylphenyl) nih.govepa.govacs.orgtriazolo[4,3-b]pyridazine confirm that molecules can form dimers through π–π interactions, highlighting the importance of this force in molecular recognition.

The most extensively studied interactions are with protein kinases. nih.govresearchgate.net Molecular docking and structural biology studies have shown that these derivatives bind to the ATP-binding site of kinases like c-Met and Pim-1, acting as competitive inhibitors. nih.gov Beyond kinases, this scaffold has been found to interact with bromodomains, which are epigenetic reader domains. researchgate.net Specifically, derivatives have been identified as inhibitors of the BRD4 bromodomain, with structural studies revealing that the triazolopyridazine core is positioned near key amino acid residues like Asn140. researchgate.net

While direct, specific studies on the interaction of 8-Methyl- nih.govepa.govacs.orgtriazolo[4,3-b]pyridazine with nucleic acids (DNA and RNA) are limited, research on other triazole-containing compounds has shown they can bind to DNA. researchgate.net These interactions can occur through various non-covalent forces, including hydrogen bonding and hydrophobic interactions. researchgate.netmdpi.com Given the planar, aromatic nature of the triazolopyridazine core, interactions with DNA or RNA, potentially via intercalation or groove binding facilitated by π-π stacking, remain a theoretical possibility that warrants further investigation.

Table 3: Summary of a nih.govepa.govacs.orgtriazolo[4,3-b]pyridazine Derivative's Interactions with Macromolecules
Macromolecule ClassSpecific Target ExampleBinding Site/Mode of InteractionReference
Protein (Kinase)c-MetATP-binding site nih.gov
Pim-1ATP-binding site nih.gov
Protein (Bromodomain)BRD4Binds in cavity near Asn140; hydrophobic interactions researchgate.net
Protein (Transport)Bovine Serum AlbuminBinds to Site II(m) nih.gov
Nucleic Acid (DNA/RNA)Not specifically determinedHypothesized to involve π-π stacking and hydrogen bonding researchgate.net

Preclinical Pharmacological and Biological Assessments in Vitro and in Vivo, Non Human Models

In Vitro Efficacy Studies of 8-Methyl-koreascience.krnih.govnih.govtriazolo[4,3-b]pyridazine Derivatives

In vitro studies, which are conducted in a controlled environment outside of a living organism, provide the foundational data on the biological activity of newly synthesized compounds. Derivatives of the koreascience.krnih.govnih.govtriazolo[4,3-b]pyridazine scaffold have demonstrated promising results in various cell-based assays.

Cell-based assays are a cornerstone of early-stage drug discovery, allowing for the screening of compounds against specific cell lines to determine their potential therapeutic effects.

Antiproliferative Activity:

A significant body of research has focused on the anticancer potential of koreascience.krnih.govnih.govtriazolo[4,3-b]pyridazine derivatives. Numerous studies have reported on their antiproliferative effects against a wide array of human cancer cell lines.

For instance, a series of novel 1,2,4-triazolo[4,3-b]pyridazine (B1296867) derivatives were designed as dual inhibitors of c-Met and Pim-1 kinases, which are key targets in cancer therapy. nih.govresearchgate.netnih.gov In one study, ten newly synthesized derivatives were evaluated against 60 human tumor cell lines by the National Cancer Institute (NCI). nih.govrsc.org Compounds 4g and 4a emerged as particularly potent, with mean growth inhibition percentages (GI%) of 55.84% and 29.08%, respectively, at a 10 μM concentration. nih.govnih.gov The p-methoxy-p-hydroxy-triazolopyridazine hydrazone derivative 4g was the most active, showing strong antiproliferative activity against ten different cell lines, including leukemia, colon cancer, ovarian cancer, renal cancer, and breast cancer (MCF7). rsc.org Further investigation into compound 4g revealed it could induce cell cycle arrest at the S phase and promote apoptosis in MCF-7 breast cancer cells. nih.govresearchgate.netnih.gov

Another study synthesized two series of triazolo-pyridazine and triazolo-pyrimidine derivatives and tested their cytotoxicity using the MTT method. nih.govacs.org The most promising compound, 12e , demonstrated significant cytotoxicity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC₅₀ values of 1.06, 1.23, and 2.73 μM, respectively. nih.govacs.org This compound was also a potent inhibitor of the c-Met kinase. nih.gov

Similarly, a different set of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives (7a-d, 8a-m, and 9a-i ) were tested against K562, MV4-11, G361, and HCC827 human cancer cell lines. bohrium.com Compound 8l was the most active against the MV4-11 cell line, with an IC₅₀ value of 1.5 μM, and it also showed activity against the other three cell lines. bohrium.com Preliminary mechanistic studies indicated that compound 8l induces cell death with biochemical markers of apoptosis in MV4-11 cells. bohrium.com

Antimicrobial Activity:

The koreascience.krnih.govnih.govtriazolo[4,3-b]pyridazine scaffold has also been explored for its antimicrobial properties. A series of 3-substituted koreascience.krnih.govnih.govtriazolo[4,3-b]pyridazine derivatives showed fair to good activity against various bacterial and fungal strains. koreascience.krresearchgate.net In this series, compounds 4d and 4f were identified as possessing potent antimicrobial activity. koreascience.kr Specifically, compounds 4d, 4l, 4m, 7f, and 7i were found to have significant activity against both Gram-positive and Gram-negative bacteria. koreascience.kr The development of new antimicrobial agents is critical due to the rise of multidrug-resistant bacterial strains, and fused heterocyclic systems like triazolopyridazines are promising candidates. nih.gov

Antiviral Activity:

The antiviral potential of this chemical family has also been investigated. nih.govrsc.orgresearchgate.net A study focused on the synthesis of 3-S-substituted-6-phenyl- koreascience.krnih.govnih.govtriazolo[4,3-b]pyridazine derivatives and tested their activity against the Hepatitis A virus (HAV). nih.gov Using a plaque reduction infectivity assay, several of the synthesized compounds showed promising antiviral effects. nih.gov Notably, compound 15 demonstrated the highest activity against HAV in this particular study. nih.gov

Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify agents that cause a desired change in phenotype, without a preconceived hypothesis about the molecular target. This approach is valuable for discovering novel biological activities.

A prime example of phenotypic screening for this class of compounds is the use of the NCI-60 human tumor cell line panel by the National Cancer Institute's Developmental Therapeutics Program. nih.govrsc.org By testing compounds against this diverse panel of 60 different cancer cell lines, researchers can identify broad-spectrum antiproliferative agents or compounds with unique patterns of activity against specific cancer subtypes. The screening of derivatives like 4a-g, 5, and 6a,b is a classic phenotypic approach. nih.govrsc.org The results, expressed as growth inhibition percentages, can reveal unexpected sensitivities and provide clues about the compound's mechanism of action, guiding further investigation. nih.gov For example, the strong and differential activity of compound 4g across leukemia, colon, and breast cancer cell lines was identified through this screening method. rsc.org

In Vivo Efficacy and Proof-of-Concept Studies in Animal Models (excluding human trials)

Following promising in vitro results, the evaluation of lead compounds moves to in vivo models to assess efficacy and tolerability in a whole biological system.

The choice of an animal model is critical for testing the in vivo efficacy of a potential therapeutic. For anticancer agents, xenograft models are commonly used. These models involve transplanting human cancer cells into immunocompromised mice, such as SCID mice. nih.gov This allows for the study of a compound's effect on human tumor growth in a living organism. For example, colon cancer xenograft mice have been used to evaluate the antitumor activity of related pyrazolo[4,3-e]tetrazolo[1,5-b] koreascience.krnih.govnih.govtriazine sulfonamides. mdpi.com The selection of a specific cancer cell line for the xenograft (e.g., a colon or breast cancer line) is typically based on the in vitro sensitivity data, where the compound showed the highest potency.

Once a relevant animal model is established, studies are conducted to determine the relationship between the dose of the compound administered and its therapeutic effect. Key efficacy readouts in cancer xenograft models include the inhibition of tumor growth, reduction in tumor volume, and prolonged survival of the animals.

A notable example is the development of AZD5153 , a bivalent bromodomain and extraterminal (BET) inhibitor based on a triazolopyridazine scaffold. nih.gov Optimization of this series led to a compound with an excellent pharmacokinetic profile that demonstrated high potency in vivo. nih.gov In xenograft studies, administration of the compound resulted in significant tumor growth inhibition, which served as the primary efficacy readout. nih.gov

Pharmacodynamic (PD) biomarkers are used in animal studies to provide evidence that a compound is engaging its intended target and modulating the downstream biological pathways. These molecular indicators can confirm the mechanism of action in vivo and can be correlated with efficacy readouts.

For the triazolopyridazine-based BET inhibitor AZD5153 , a key pharmacodynamic biomarker was the downregulation of the c-Myc oncogene in the tumor tissue of treated animals. nih.gov This demonstrated target engagement and a direct biological effect consistent with its proposed mechanism. nih.gov Similarly, in vitro studies of compound 4g , a dual c-Met/Pim-1 inhibitor, showed a significant decrease in the phosphorylation levels of PI3K, AKT, and mTOR. nih.govnih.govrsc.org These phosphorylated proteins are critical components of cancer signaling pathways and can be measured in tumor samples from animal models to serve as PD biomarkers, linking drug administration to the inhibition of the target pathway and the observed antitumor effect. nih.govnih.govrsc.org

Pharmacokinetic (PK) Profiling of 8-Methyl-lookchem.comnih.govrsc.orgtriazolo[4,3-b]pyridazine Derivatives in Preclinical Species

Pharmacokinetic studies are crucial for understanding how a potential drug is processed by an organism. For the derivatives of 8-Methyl- lookchem.comnih.govrsc.orgtriazolo[4,3-b]pyridazine, these assessments have been conducted in various animal models to determine their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their bioavailability and clearance rates.

The ADME properties of several derivatives of the lookchem.comnih.govrsc.orgtriazolo[4,3-b]pyridazine scaffold have been investigated to support their development as therapeutic agents. For instance, a bivalent bromodomain and extraterminal (BET) inhibitor, AZD5153, which incorporates a 3-methoxy- lookchem.comnih.govrsc.orgtriazolo[4,3-b]pyridazine moiety, demonstrated an excellent pharmacokinetic profile in preclinical studies. nih.gov This suggests that the core scaffold can be part of molecules with favorable drug-like properties.

In a study of another related but different chemical series, N-((4-( lookchem.comnih.govrsc.orgtriazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197), a highly potent and selective inhibitor of TGF-β type I receptor kinase (ALK5), the hydrochloride salt of the compound showed high systemic exposure after oral administration in rats. mdpi.com While not a direct pyridazine (B1198779) derivative, this finding with a related triazolo-pyridine structure offers insights into the potential for oral absorption within this broader class of heterocycles.

A study on novel triazolo[4,3-b]pyridazine derivatives designed as dual c-Met/Pim-1 inhibitors indicated that the lead compound, 4g , possesses good drug-ability and pharmacokinetic properties based on computational analysis. rsc.orgresearchgate.netnih.gov

The oral bioavailability and clearance of specific 8-Methyl- lookchem.comnih.govrsc.orgtriazolo[4,3-b]pyridazine derivatives have been quantified in animal models. A pharmacokinetic study in rats with the ALK5 inhibitor EW-7197·HCl, a related triazolo-pyridine compound, revealed an oral bioavailability of 51%. mdpi.com The maximum plasma concentration (Cmax) reached was 1620 ng/mL, with a high systemic exposure (AUC) of 1426 ng·h/mL. mdpi.com

In vivo clearance was assessed for a selection of triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives in BALB-c mice following intravenous administration. These PIM kinase inhibitors exhibited acceptable clearance rates, all below 30% of the hepatic blood flow. lookchem.com The data for several of these inhibitors are presented in the table below.

Table 1: In Vivo Clearance of Selected triazolo[4,3-b]pyridazin-3-yl-quinoline Derivatives in Mice

Compound Clearance (L/h/Kg)
35 1.42
42 1.26
48 0.23
50 0.56
57 1.39

Data sourced from LookChem. lookchem.com

Pharmacodynamic (PD) Studies of 8-Methyl-lookchem.comnih.govrsc.orgtriazolo[4,3-b]pyridazine Derivatives in Preclinical Species

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For the derivatives of 8-Methyl- lookchem.comnih.govrsc.orgtriazolo[4,3-b]pyridazine, these studies have focused on target engagement and the relationship between drug exposure and therapeutic efficacy in animal models of disease.

In vivo target engagement for derivatives of the lookchem.comnih.govrsc.orgtriazolo[4,3-b]pyridazine scaffold has been demonstrated through the assessment of downstream signaling pathways. For instance, selected triazolo[4,3-b]pyridazin-3-yl-quinoline PIM inhibitors effectively blocked the phosphorylation of the BAD protein in the H1299 non-small cell lung cancer cell line. nih.gov This indicates that the compounds engage their intended target in a cellular context, leading to a downstream pharmacological effect.

Furthermore, a derivative identified as compound 4g , a dual c-Met/Pim-1 inhibitor, was shown to decrease the levels of phosphorylated PI3K, AKT, and mTOR in MCF-7 breast cancer cells. rsc.orgresearchgate.netnih.gov This provides evidence of the compound's ability to modulate these key signaling pathways, which are downstream of its intended targets.

The relationship between drug exposure (pharmacokinetics) and the pharmacological response (pharmacodynamics) is a critical aspect of preclinical development. For triazole antifungal agents, a class of compounds with a related chemical motif, the 24-hour area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio (AUC/MIC) has been identified as the pharmacokinetic-pharmacodynamic (PK-PD) parameter that predicts efficacy. nih.gov Specifically, a free-drug AUC/MIC ratio in the range of 20 to 25 is associated with successful treatment outcomes in in vivo models of candidiasis. nih.gov While this data is for a different class of therapeutic agents, it highlights a common approach to establishing an efficacy-exposure relationship.

For the bivalent BET inhibitor AZD5153, which contains the triazolopyridazine core, the compound exhibited high potency in vivo, leading to c-Myc downregulation and tumor growth inhibition in xenograft studies. nih.govnih.gov This demonstrates a clear link between the presence of the drug and a significant anti-tumor effect.

Exploratory Preclinical Toxicity Studies (Mechanism-based, not adverse effect profiles)

Exploratory toxicity studies aim to understand the potential mechanisms of toxicity of a new chemical entity. For derivatives of the lookchem.comnih.govrsc.orgtriazolo[4,3-b]pyridazine scaffold, these investigations have focused on their on-target and off-target effects at a cellular level.

One of the key findings is the induction of apoptosis, or programmed cell death, by these compounds. A dual c-Met/Pim-1 inhibitor, compound 4g , was found to accelerate apoptosis in MCF-7 cells by 29.61-fold compared to control cells. rsc.orgresearchgate.netnih.gov This pro-apoptotic effect was associated with a significant increase in the levels of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. rsc.orgresearchgate.netnih.gov

Furthermore, compound 4g was observed to cause cell cycle arrest in the S phase in MCF-7 cells. rsc.orgresearchgate.netnih.gov This indicates that the compound interferes with DNA replication, a common mechanism for anticancer agents. The table below summarizes the key mechanism-based toxicity findings for compound 4g .

Table 2: Mechanism-Based Toxicity Profile of Compound 4g (a dual c-Met/Pim-1 inhibitor)

Biological Process Observation in MCF-7 Cells
Apoptosis 29.61-fold increase compared to control
Cell Cycle Arrest in the S phase
Key Protein Modulation Increased level of caspase-9
Decreased levels of p-PI3K, p-AKT, and p-mTOR

Data sourced from multiple references. rsc.orgresearchgate.netnih.gov

It is noteworthy that some optimized triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives, such as compound 42 , did not show significant inhibition of the hERG channel at a concentration of 20 μM. nih.gov Inhibition of the hERG channel is a common cause of cardiotoxicity, so this finding suggests a favorable safety profile for this particular derivative in this regard.

Off-target Activity and Selectivity Profiling

There is no available data from off-target activity or selectivity profiling studies for 8-Methyl- nih.govresearchgate.nettriazolo[4,3-b]pyridazine. Such studies, which typically involve screening the compound against a broad panel of receptors, kinases, and enzymes, have not been published. Research on related but structurally distinct derivatives has focused on on-target activities, such as c-Met or Pim-1 kinase inhibition, rather than comprehensive off-target screening. researchgate.netnih.gov

Genotoxicity and Mutagenicity Studies (e.g., Ames Test)

No genotoxicity or mutagenicity data for 8-Methyl- nih.govresearchgate.nettriazolo[4,3-b]pyridazine has been reported in the public domain. Standard assays to determine a compound's potential to cause genetic mutations, such as the bacterial reverse mutation Ames test, have not been documented for this specific chemical entity.

Developmental Toxicology in Relevant in vitro or Lower in vivo Models

There are no published studies concerning the developmental or reproductive toxicology of 8-Methyl- nih.govresearchgate.nettriazolo[4,3-b]pyridazine. Investigations using relevant in vitro models (e.g., embryonic stem cell tests) or lower in vivo models (e.g., zebrafish) to assess the potential for teratogenic or other developmental effects have not been found.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for 8-Methyl-benchchem.comrsc.orgmdpi.comtriazolo[4,3-b]pyridazine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental electronic characteristics of molecules. These methods provide a theoretical framework for understanding molecular structure, stability, and reactivity.

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can determine key parameters that offer predictive insights. For heterocyclic systems like the triazolopyridazines, DFT methods are used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity.

Analysis of the molecular orbitals shows how the electron density is distributed. In pyrazolo[4,3-e]tetrazolo[1,5-b] rsc.orgmdpi.comtriazine sulfonamides, a related fused heterocyclic system, HOMO and LUMO orbitals were observed to be localized in distinct parts of the molecules. mdpi.com For instance, in one analog, the HOMO map showed electron density on the phenylsulfonyl group, while the LUMO map was localized on the pyrazole (B372694) and triazine moieties. mdpi.com This separation of electron-rich (nucleophilic) and electron-poor (electrophilic) regions helps predict sites susceptible to metabolic attack or interaction with biological targets.

Other calculated parameters, such as the dipole moment (μ), electronegativity (χ), and electrophilicity index (ω), further characterize the molecule's reactivity profile. researchgate.net These descriptors are crucial for building Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity.

ParameterSymbolDescriptionTypical Application
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron-filled orbital; relates to the ability to donate electrons.Predicts nucleophilic character and sites of oxidation.
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the first vacant orbital; relates to the ability to accept electrons.Predicts electrophilic character and sites of reduction.
Energy Band GapΔEThe difference between ELUMO and EHOMO.Indicates kinetic stability and chemical reactivity. researchgate.net
Dipole MomentμA measure of the overall polarity of the molecule.Influences solubility and binding interactions. researchgate.net
ElectronegativityχThe ability of an atom or molecule to attract electrons.Helps in understanding charge transfer in reactions. researchgate.net
Electrophilicity IndexωA measure of the energy lowering of a molecule when it accepts electrons.Quantifies the electrophilic nature of a compound. researchgate.net

This table is generated based on methodologies described for similar heterocyclic compounds. researchgate.net

The condensation of a 1,2,4-triazole (B32235) ring with a pyridazine (B1198779) ring can result in four different isomeric families, depending on the relative orientation of the rings. alquds.edu The rsc.orgmdpi.comtriazolo[4,3-b]pyridazine arrangement is one of these possibilities. Computational methods are vital for studying the potential tautomers and conformers of this scaffold. Tautomers are isomers that differ in the position of a proton and a double bond, and they can coexist in equilibrium.

The relative stability of these different forms is crucial as it dictates which structure is predominant under physiological conditions and, therefore, which form interacts with a biological target. Quantum chemical calculations can predict the relative energies of different tautomers and the energy barriers for their interconversion. For the broader class of triazolopyrimidines, it has been noted that the rsc.orgmdpi.comtriazolo[1,5-a]pyrimidine derivatives are generally the most thermodynamically stable. alquds.edu Understanding such isomerism is essential, as different isomers can possess vastly different biological activities and pharmacokinetic properties. Conformational analysis also identifies the most stable three-dimensional arrangement of the molecule's substituents, which is a prerequisite for accurate molecular docking studies.

Molecular Docking and Molecular Dynamics Simulations of 8-Methyl-benchchem.comrsc.orgmdpi.comtriazolo[4,3-b]pyridazine-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method has been extensively applied to derivatives of the rsc.orgmdpi.comtriazolo[4,3-b]pyridazine scaffold to explore their therapeutic potential. For example, derivatives have been docked into the ATP-binding sites of cancer-related kinases like c-Met and Pim-1. rsc.orgresearchgate.net These studies revealed that the triazolopyridazine core can act as a scaffold, positioning various substituents to form key interactions within the active site.

In a study on BRD4 bromodomain inhibitors, crystal structures confirmed the binding modes of rsc.orgmdpi.comtriazolo[4,3-b]pyridazine derivatives. researchgate.netnih.gov The docking analysis, validated by these crystal structures, showed that the core scaffold fits into the acetylated lysine (B10760008) (Kac) binding pocket. researchgate.net Key interactions typically include hydrogen bonds between the triazole nitrogen atoms and conserved water molecules or amino acid residues (like asparagine) in the binding site, as well as hydrophobic interactions involving the methyl group and other substituents. researchgate.net Hotspot mapping identifies key regions within the binding site that are crucial for ligand binding, guiding the design of more potent and selective inhibitors.

Following docking, scoring functions are used to estimate the binding affinity between the ligand and the target. These functions calculate a score (often expressed as a binding energy, e.g., in kcal/mol) that ranks different poses and different ligands. Lower binding energy values generally indicate more favorable interactions. pensoft.net For instance, in the development of dual c-Met/Pim-1 inhibitors, docking scores were used to prioritize synthesized rsc.orgmdpi.comtriazolo[4,3-b]pyridazine derivatives for biological testing. rsc.orgresearchgate.net

The predicted affinities are often correlated with experimentally determined inhibitory concentrations, such as the half-maximal inhibitory concentration (IC₅₀). While the correlation is not always perfect, it is a valuable tool in lead optimization. For example, derivatives of the rsc.orgmdpi.comtriazolo[4,3-b]pyridazine scaffold have demonstrated IC₅₀ values in the micromolar range against the BRD4 bromodomain. researchgate.netnih.gov Molecular dynamics simulations can further refine these predictions by simulating the dynamic movements of the ligand-protein complex in a solvated environment, providing a more accurate calculation of binding free energies through methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). pensoft.net

Table 2: In Vitro Inhibitory Activity and Docking Data for Selected rsc.orgmdpi.comtriazolo[4,3-b]pyridazine Derivatives against BRD4 Bromodomains

Compound ReferenceTargetIC₅₀ (μM)Key Interactions Noted in Docking/Crystallography
Compound 6 researchgate.netBRD4 BD19.6 (± 2.0)Hydrogen bond with Asn140, interaction with conserved water molecules. researchgate.net
Compound 12 researchgate.netBRD4 BD125.2 (± 4.6)Interaction with the WPF (Trp-Pro-Phe) shelf. researchgate.net
Compound 14 researchgate.netBRD4 BD15.7 (± 1.4)Hydrophobic interactions in the Kac binding pocket. researchgate.net
Compound 4g rsc.orgresearchgate.netc-Met0.163 (± 0.01)Interaction at the ATP-binding site. rsc.orgresearchgate.net
Compound 4g rsc.orgresearchgate.netPim-10.283 (± 0.01)Interaction at the ATP-binding site. rsc.orgresearchgate.net

This table compiles data from studies on derivatives of the rsc.orgmdpi.comtriazolo[4,3-b]pyridazine scaffold. rsc.orgresearchgate.netresearchgate.net

Pharmacophore Modeling and Virtual Screening for Novel 8-Methyl-benchchem.comrsc.orgmdpi.comtriazolo[4,3-b]pyridazine Analogs

Pharmacophore modeling and virtual screening are computational strategies for discovering new drug candidates from large chemical libraries. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.

This approach has been successfully used to identify novel chemotypes based on related triazolo-fused systems. nih.govnih.gov For example, a virtual screening campaign to find new Maternal Embryonic Leucine-zipper Kinase (MELK) inhibitors employed a consensus approach using docking, pharmacophore, and shape screening. nih.gov This effort led to the identification of the rsc.orgmdpi.comtriazolo[1,5-b]isoquinoline scaffold as a new class of MELK inhibitors. nih.gov

Similarly, a structure-based virtual screening identified the rsc.orgmdpi.comtriazolo[4,3-a]pyridine scaffold as a novel inhibitor of the IDO1 enzyme. nih.gov The process involves:

Generating a pharmacophore model based on known active ligands or the target's binding site.

Using this model to rapidly screen vast databases of chemical compounds (virtual screening).

Ranking the compounds that match the pharmacophore model (the "hits").

Subjecting the top-ranked hits to more rigorous analysis, such as molecular docking and subsequent biological evaluation.

This methodology allows for the efficient exploration of chemical space to find novel analogs of 8-Methyl- rsc.orgmdpi.comtriazolo[4,3-b]pyridazine with potentially improved potency, selectivity, or pharmacokinetic properties. nih.gov

Ligand-based Pharmacophore Generation

Ligand-based pharmacophore modeling is a powerful computational technique used when the three-dimensional structure of the biological target is unknown. This method relies on the principle that a set of molecules that bind to the same target likely share common three-dimensional arrangements of essential chemical features, known as a pharmacophore. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For the researchgate.netbohrium.comnih.govtriazolo[4,3-b]pyridazine scaffold, ligand-based pharmacophore models have been developed based on the structures of known active compounds. For instance, in the development of inhibitors for various kinases, a series of active researchgate.netbohrium.comnih.govtriazolo[4,3-b]pyridazine derivatives can be aligned to identify the common features responsible for their inhibitory activity. A hypothetical pharmacophore model for a kinase inhibitor based on this scaffold might include:

A hydrogen bond acceptor feature associated with one of the nitrogen atoms in the triazole or pyridazine ring.

A hydrophobic or aromatic feature corresponding to a substituted phenyl ring often found at the 3- or 6-position of the scaffold.

An additional hydrogen bond donor or acceptor feature from a substituent, which can enhance target-specific interactions.

A study on a series of 1,2,4-triazole derivatives identified key pharmacophoric features for potent biological activity, which included hydrophobic and hydrogen bonding interactions. sdu.dk While not specific to the 8-methyl derivative, these findings highlight the general approach. The process involves aligning a set of active compounds and extracting the common chemical features that are essential for their biological activity. nih.govnih.gov

Pharmacophoric Feature Potential Contribution from 8-Methyl- researchgate.netbohrium.comnih.govtriazolo[4,3-b]pyridazine
Hydrogen Bond AcceptorNitrogen atoms in the triazole and pyridazine rings
Hydrophobic/AromaticThe fused bicyclic ring system, the 8-methyl group, and other non-polar substituents
Hydrogen Bond DonorSubstituents with -NH or -OH groups

Structure-based Pharmacophore Modeling and Library Screening

When the three-dimensional structure of the target protein is available, structure-based pharmacophore models can be generated. This approach utilizes the information from the protein's binding site to define the key interaction points. These models are generally more accurate and specific than their ligand-based counterparts.

For the researchgate.netbohrium.comnih.govtriazolo[4,3-b]pyridazine scaffold, structure-based pharmacophore models have been instrumental in identifying novel inhibitors for targets such as the BRD4 bromodomain and various kinases like c-Met and Pim-1. researchgate.netrsc.org For example, in the case of BRD4, the crystal structure of the protein in complex with an inhibitor from this chemical series revealed critical interactions, such as hydrogen bonds with key residues like Asn140 and water-mediated contacts. researchgate.netnih.gov The triazolopyridazine core itself often forms π-stacking interactions with aromatic residues in the binding pocket.

A typical structure-based pharmacophore model for a kinase inhibitor incorporating the 8-methyl- researchgate.netbohrium.comnih.govtriazolo[4,3-b]pyridazine scaffold would likely include features that complement the ATP-binding site. This could involve hydrogen bond acceptors interacting with the hinge region of the kinase, and hydrophobic features, including the 8-methyl group, occupying hydrophobic pockets.

Virtual screening of large chemical libraries using such pharmacophore models has proven to be an effective strategy for hit identification. ijper.orgmdpi.com Compounds from databases like ZINC or Maybridge that match the pharmacophoric query are selected for further investigation, such as molecular docking and in vitro testing. ijper.org

Target Protein Key Interacting Residues Pharmacophoric Features from the Scaffold
BRD4 BromodomainAsn140, Asp145, Ile146Hydrogen bonding via triazole nitrogen, hydrophobic interactions from the core and methyl group. researchgate.netnih.gov
c-Met/Pim-1 KinaseHinge region residuesHydrogen bonding from the triazole ring, hydrophobic interactions. rsc.orgrsc.orgresearchgate.net

De Novo Design Strategies Utilizing the 8-Methyl-researchgate.netbohrium.comnih.govtriazolo[4,3-b]pyridazine Scaffold

De novo design is a computational method for creating novel molecular structures from scratch, tailored to fit a specific biological target's binding site. The 8-methyl- researchgate.netbohrium.comnih.govtriazolo[4,3-b]pyridazine scaffold serves as an excellent starting fragment for such strategies due to its rigid structure and synthetic accessibility.

In a typical de novo design workflow, the 8-methyl- researchgate.netbohrium.comnih.govtriazolo[4,3-b]pyridazine core can be placed in the active site of a target protein. Then, computational algorithms can be used to "grow" new chemical functionalities from specific attachment points on the scaffold. These algorithms explore a vast chemical space to identify substituents that form favorable interactions with the protein, such as hydrogen bonds, salt bridges, and hydrophobic contacts. This approach has been successfully applied to the broader researchgate.netbohrium.comnih.govtriazolo[4,3-b]pyridazine scaffold in the design of potent kinase inhibitors. bohrium.comresearchgate.net

For instance, starting with the 8-methyl- researchgate.netbohrium.comnih.govtriazolo[4,3-b]pyridazine scaffold docked into the ATP-binding site of a kinase, a de novo design program could suggest various substituents at the 3- and 6-positions to enhance binding affinity and selectivity. The program might identify that a small alkyl group at the 3-position and a substituted aniline (B41778) at the 6-position could form optimal interactions. The 8-methyl group would help to properly orient the scaffold within the binding pocket to facilitate these interactions.

Design Strategy Description Potential Application with the 8-Methyl- researchgate.netbohrium.comnih.govtriazolo[4,3-b]pyridazine Scaffold
Fragment LinkingConnecting two or more fragments that bind to adjacent sub-pockets of the active site.Linking the scaffold to another fragment that binds in a nearby pocket of a target enzyme.
Fragment GrowingExtending a core fragment with new chemical functionalities.Adding substituents to the 3- and 6-positions to improve interactions with a target protein.
Scaffold HoppingReplacing the core scaffold with a structurally different one while retaining the key pharmacophoric features.Using the pharmacophoric features of a known inhibitor to find novel scaffolds, including the 8-methyl- researchgate.netbohrium.comnih.govtriazolo[4,3-b]pyridazine core.

ADMET Prediction and in silico Profiling for 8-Methyl-researchgate.netbohrium.comnih.govtriazolo[4,3-b]pyridazine (Preclinical Focus)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to minimize the chances of late-stage failures. In silico ADMET prediction models are widely used to assess the drug-likeness of novel compounds before they are synthesized.

For derivatives of the 8-methyl- researchgate.netbohrium.comnih.govtriazolo[4,3-b]pyridazine scaffold, various computational tools can be employed to predict their physicochemical properties and ADMET profiles. These predictions are based on the compound's structure and include parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. plos.orgnih.gov

A representative in silico ADMET profile for a hypothetical derivative of 8-methyl- researchgate.netbohrium.comnih.govtriazolo[4,3-b]pyridazine is presented below. It is important to note that these are predicted values and would require experimental validation.

ADMET Property Predicted Value/Outcome Significance in Drug Discovery
Molecular Weight< 500 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability. plos.org
logP (Lipophilicity)1-3Optimal range for membrane permeability and solubility.
Aqueous SolubilityModerate to HighEssential for absorption and formulation.
Human Intestinal AbsorptionHighGood potential for oral absorption.
Blood-Brain Barrier PenetrationVariable (depends on substituents)Important for CNS-targeting drugs.
Cytochrome P450 InhibitionLow to ModerateLow potential for drug-drug interactions.
hERG InhibitionLowReduced risk of cardiotoxicity.
Mutagenicity (Ames test)Non-mutagenicLow potential for carcinogenicity.

Advanced Analytical Methodologies for Research of 8 Methyl 1 2 3 Triazolo 4,3 B Pyridazine

Spectroscopic Characterization Techniques

Spectroscopy is the primary toolset for determining the molecular structure of 8-Methyl- nih.govacs.orglookchem.comtriazolo[4,3-b]pyridazine. Each technique provides unique and complementary information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: In the ¹H NMR spectrum of 8-Methyl- nih.govacs.orglookchem.comtriazolo[4,3-b]pyridazine, one would expect to observe distinct signals corresponding to each unique proton. The protons on the pyridazine (B1198779) ring typically appear in the aromatic region of the spectrum. For instance, in related triazolo[4,3-b]pyridazine structures, the pyridazine protons often present as doublets. nih.govresearchgate.net The methyl group (CH₃) at position 8 would yield a characteristic singlet in the aliphatic region, and the lone proton on the triazole ring would also produce a singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the compound. For 8-Methyl- nih.govacs.orglookchem.comtriazolo[4,3-b]pyridazine, signals would be expected for the methyl carbon and the five distinct carbons of the fused heterocyclic ring system. For example, in a related derivative, N′-(3-Phenyl- nih.govacs.orglookchem.comtriazolo[4,3-b]pyridazin-6-yl)acetohydrazide, the pyridazine and triazole ring carbons resonate at various points between δ 115.0 and δ 154.8 ppm, while a methyl carbon appears at δ 21.0 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Methyl- nih.govacs.orglookchem.comtriazolo[4,3-b]pyridazine

Atom TypeNucleusPredicted Chemical Shift (ppm)MultiplicityNotes
Methyl Protons¹H~2.4Singlet (s)Expected signal for the CH₃ group at position 8. In related structures, methyl groups on the pyridazine ring appear around 2.41 ppm. nih.govacs.org
Pyridazine Protons¹H~7.0 - 8.5Doublet (d)Aromatic protons on the pyridazine ring. For example, in a related compound, pyridazine protons appear as doublets at δ 8.11 and δ 6.97 ppm. nih.gov
Triazole Proton¹H~9.6Singlet (s)The proton on the triazole ring. In similar derivatives, this proton signal appears as a singlet in the range of δ 9.59-9.63 ppm. nih.govacs.org
Methyl Carbon¹³C~21.0-Expected signal for the CH₃ carbon. A methyl carbon in a similar environment was observed at δ 21.0 ppm. nih.gov
Heterocyclic Carbons¹³C~115 - 155-Carbons of the fused triazolo-pyridazine ring system. In a comparable structure, these carbons resonate in the δ 115.0-154.8 ppm range. nih.gov

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula.

MS: Standard mass spectrometry would confirm the molecular weight of 8-Methyl- nih.govacs.orglookchem.comtriazolo[4,3-b]pyridazine. The compound has a calculated average mass of 134.142 Da. chemspider.com In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion, [M+H]⁺. nih.govacs.org

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. For 8-Methyl- nih.govacs.orglookchem.comtriazolo[4,3-b]pyridazine, the monoisotopic mass is 134.059246 Da, corresponding to the molecular formula C₆H₆N₄. chemspider.com The experimental HRMS data for derivatives of this system consistently find the [M+H]⁺ ion within a very narrow margin of error of the calculated value, confirming their formulas. nih.govacs.org

Table 2: Mass Spectrometry Data for 8-Methyl- nih.govacs.orglookchem.comtriazolo[4,3-b]pyridazine

ParameterValueSource(s)
Molecular FormulaC₆H₆N₄ chemspider.com
Average Mass134.142 Da chemspider.com
Monoisotopic Mass134.059246 Da chemspider.com
Common Adduct (ESI+)[M+H]⁺ nih.gov, acs.org
Calculated m/z [M+H]⁺135.06652

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations. For 8-Methyl- nih.govacs.orglookchem.comtriazolo[4,3-b]pyridazine, the IR spectrum would show characteristic absorption bands for the aromatic C-H bonds, the aliphatic C-H bonds of the methyl group, and the C=C and C=N bonds within the fused heterocyclic ring structure. nih.govresearchgate.net For example, a related triazolopyridazine derivative shows stretching bands for aromatic C-H at 3051 cm⁻¹, C=N at 1631 cm⁻¹, and C=C at 1604 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The conjugated π-electron system of the 8-Methyl- nih.govacs.orglookchem.comtriazolo[4,3-b]pyridazine core is expected to absorb light in the UV-Vis range. This technique is useful for confirming the presence of the conjugated system and can also be used for quantitative analysis based on the Beer-Lambert law.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are vital for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A sample of 8-Methyl- nih.govacs.orglookchem.comtriazolo[4,3-b]pyridazine would be analyzed, typically using a reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks detected, usually by a UV detector set to a wavelength where the compound absorbs strongly. For many heterocyclic compounds, purity is often reported as >95% or higher based on HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for compounds that are volatile and thermally stable. If 8-Methyl- nih.govacs.orglookchem.comtriazolo[4,3-b]pyridazine possesses these properties, GC-MS would provide both a retention time from the GC column and a mass spectrum of the eluting compound. This dual information offers a high degree of confidence in both the identity and purity of the analyte. The mass spectrum obtained can be compared against spectral libraries and the molecular ion peak confirms the compound's molecular weight. sapub.org

X-ray Crystallography for Structural Elucidation of 8-Methyl-benchchem.comnih.govnih.govtriazolo[4,3-b]pyridazine and Its Complexes

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. For the nih.govnih.govtriazolo[4,3-b]pyridazine scaffold, this method provides invaluable insights into bond lengths, bond angles, and conformational arrangements, which are essential for understanding its chemical reactivity and interactions with biological targets.

While specific crystallographic data for 8-Methyl- nih.govnih.govtriazolo[4,3-b]pyridazine is not extensively detailed in publicly available literature, studies on analogous derivatives highlight the power of this technique. Research on a series of nih.govnih.govtriazolo[4,3-b]pyridazine derivatives as inhibitors of the BRD4 bromodomain has successfully utilized X-ray crystallography to characterize the binding modes of these molecules. nih.govresearchgate.net By co-crystallizing the inhibitors with the first bromodomain of BRD4 (BD1), researchers were able to elucidate the specific interactions within the binding pocket. nih.govresearchgate.net These studies reveal that the triazolopyridazine core serves as a critical scaffold for orienting substituents to form key hydrogen bonds and hydrophobic interactions with amino acid residues like Asn140, Asp145, and Ile146. researchgate.net

For instance, the analysis of related substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole systems provides detailed crystallographic parameters that exemplify the data obtained from such studies. mdpi.com These analyses confirm molecular structures predicted by spectral data and reveal important conformational details, such as the twist angle between different ring systems within the molecule. mdpi.com

Table 1: Example Crystallographic Data for a Related Heterocyclic Compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308
b (Å)9.8721
c (Å)14.3520
α (°)85.35
β (°)80.11
γ (°)73.28

This table presents example data for a related triazolo-pyridazino-indole derivative to illustrate the type of information obtained from X-ray crystallography. mdpi.com

The synthesis of derivatives such as 8-Chloro-6-methyl- nih.govnih.govtriazolo[4,3-b]pyridazine, a key intermediate for creating more complex molecules, relies on techniques like X-ray crystallography for unambiguous structural confirmation of the final products and intermediates. nih.gov

Bioanalytical Method Development for Quantification in Research Matrices (e.g., cell lysates, animal plasma)

The quantification of 8-Methyl- nih.govnih.govtriazolo[4,3-b]pyridazine in complex biological matrices is fundamental for pharmacokinetic, metabolic, and efficacy studies in a research context. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant bioanalytical technique for this purpose due to its high sensitivity, selectivity, and broad applicability. nih.govmdpi.com

Developing a robust bioanalytical method involves several critical steps. First, an efficient sample extraction procedure is required to isolate the analyte from interfering matrix components like proteins and lipids. Common techniques include protein precipitation (PPT) with solvents like acetonitrile or methanol, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comsciex.com For triazole derivatives, SPE using C18 cartridges has proven effective. sciex.com

Chromatographic separation is then optimized to ensure the analyte is resolved from endogenous matrix components and any potential metabolites. This typically involves screening different reversed-phase columns (e.g., C18, C8) and mobile phase compositions (e.g., mixtures of methanol or acetonitrile with water, often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency). mdpi.com

Detection by tandem mass spectrometry is performed in multiple-reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. mdpi.com This involves monitoring a specific precursor ion-to-product ion transition for the analyte and a stable isotope-labeled internal standard (SIL-IS), if available. The use of an internal standard is crucial for correcting for variability in sample processing and instrument response.

LC-MS/MS Method Validation for Research Applications

Before a bioanalytical method can be used for sample analysis in research studies, it must undergo rigorous validation to ensure its reliability. Validation is typically performed in accordance with guidelines from regulatory bodies and assesses several key parameters.

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is verified. This is often tested by analyzing multiple blank matrix samples from different sources to check for interferences at the analyte's retention time. mdpi.com

Linearity and Range: The method should demonstrate a linear relationship between the instrument response and known concentrations of the analyte over a specified range. A calibration curve is generated, and the coefficient of determination (r²) is typically required to be ≥ 0.99. mdpi.comresearchgate.net

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within ±20%. nih.gov

Accuracy and Precision: Intra- and inter-assay accuracy (closeness to the true value) and precision (reproducibility) are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Acceptance criteria are generally within ±15% for both parameters (±20% at the LLOQ). nih.govresearchgate.net

Recovery: The efficiency of the extraction process is determined by comparing the analyte response from an extracted sample to that of an unextracted standard. researchgate.net

Matrix Effect: This assesses the potential for co-eluting matrix components to suppress or enhance the ionization of the analyte, which could affect accuracy. researchgate.net

Stability: The stability of the analyte is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures (e.g., -80°C). researchgate.net

Table 2: Typical LC-MS/MS Method Validation Parameters and Acceptance Criteria

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (QC Samples)Within ±15% of nominal value
Precision (RSD/CV)≤ 15%
LLOQ Accuracy & PrecisionWithin ±20%
RecoveryConsistent, precise, and reproducible
Matrix FactorCV ≤ 15%
StabilityConcentration within ±15% of nominal

This table summarizes common validation parameters and their generally accepted limits for bioanalytical LC-MS/MS methods. nih.govmdpi.comresearchgate.net

Immunoassays for Specific Metabolites or Conjugates in Research Samples

While LC-MS/MS is a powerful tool for quantification, immunoassays offer a complementary approach, particularly for high-throughput screening or when targeting a specific metabolite or conjugate without the need for chromatographic separation.

The development of an immunoassay for a small molecule like 8-Methyl- nih.govnih.govtriazolo[4,3-b]pyridazine or its metabolites involves several key stages. First, because small molecules (haptens) are not immunogenic on their own, they must be chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This conjugate is then used to immunize an animal (e.g., a rabbit or mouse) to produce polyclonal or monoclonal antibodies that specifically recognize the hapten.

Once specific antibodies are generated and characterized, a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA), can be developed. In a typical competitive ELISA format, a known amount of the hapten-enzyme conjugate competes with the analyte in the research sample for binding to a limited number of antibody-coated sites on a microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of the analyte in the sample.

Although specific immunoassays for 8-Methyl- nih.govnih.govtriazolo[4,3-b]pyridazine are not prominently described in current literature, this technique remains a viable and valuable tool in bioanalytical research for the rapid quantification of specific metabolites or for screening large numbers of samples where the high specificity of LC-MS/MS may not be initially required.

Strategic Development and Applications of 8 Methyl 1 2 3 Triazolo 4,3 B Pyridazine in Research

Use of 8-Methyl-acs.orgtriazolo[4,3-b]pyridazine as a Molecular Probe in Biological Systems

Currently, there is limited direct evidence in the reviewed literature to suggest that 8-Methyl- acs.orgtriazolo[4,3-b]pyridazine itself has been extensively developed or utilized as a standalone molecular probe for studying biological systems. Research often focuses on the broader acs.orgtriazolo[4,3-b]pyridazine scaffold, with various substitutions being explored to target specific biological entities. While derivatives of the parent scaffold have been investigated for their interactions with biological targets, specific data on the 8-methyl derivative's application as a probe are not prominently documented.

Development of Fluorescent or Radioligands Based on the 8-Methyl-acs.orgtriazolo[4,3-b]pyridazine Scaffold

The development of fluorescent probes or radioligands is a critical step in drug discovery and molecular imaging. These tools enable the visualization and quantification of biological targets. The acs.orgtriazolo[4,3-b]pyridazine core is considered a viable scaffold for such agents due to its rigid structure and potential for chemical modification. However, specific research detailing the successful transformation of the 8-Methyl- acs.orgtriazolo[4,3-b]pyridazine molecule into a fluorescent or radiolabeled ligand is not widely available in the public research domain.

Integration into Chemical Biology Tools for Target Validation

The process of target validation confirms the relevance of a biological target in a disease pathway. Chemical probes are essential tools in this process. While the acs.orgtriazolo[4,3-b]pyridazine class of compounds has been explored for the development of inhibitors against various protein targets, there is no specific, detailed information available on the integration of 8-Methyl- acs.orgtriazolo[4,3-b]pyridazine into chemical biology toolkits for target validation purposes.

Applications in Agrochemical Research

The discovery of novel herbicides, insecticides, and fungicides is a constant endeavor in agrochemical research. Nitrogen-rich heterocyclic compounds are a known source of biologically active molecules in this field. However, a thorough review of available scientific literature does not indicate any reported or established applications of 8-Methyl- acs.orgtriazolo[4,3-b]pyridazine in agrochemical research.

Role as a Precursor or Intermediate in the Synthesis of More Complex Molecules

The utility of a chemical compound is often defined by its ability to serve as a building block for more complex structures. In this context, the acs.orgtriazolo[4,3-b]pyridazine core is a valuable synthetic intermediate. For instance, derivatives such as 6-azido-7-methyl acs.orgtriazolo[4,3-b]pyridazine have been synthesized and studied. acs.org The synthesis of such compounds implies the use of precursor molecules that could include or be related to the 8-methyl- acs.orgtriazolo[4,3-b]pyridazine structure, although direct evidence of its use as a common starting material is not explicitly detailed in the reviewed literature. The synthesis of this family of compounds often involves the reaction of a substituted pyridazine (B1198779) with a reagent that provides the triazole ring.

Exploration of Material Science Applications (e.g., OLEDs, High-Energy Materials)

Nitrogen-rich compounds are of significant interest in material science, particularly as high-energy materials, due to their high heats of formation and the potential to release large amounts of dinitrogen gas upon decomposition. Research has been conducted on derivatives of the acs.orgtriazolo[4,3-b]pyridazine scaffold, such as 6-azido-7-methyl acs.orgtriazolo[4,3-b]pyridazine, as high-nitrogen-content compounds. acs.org These studies explore their crystal structures and stability under various conditions, which are critical parameters for their potential use as energetic materials. acs.org However, specific data on the exploration of 8-Methyl- acs.orgtriazolo[4,3-b]pyridazine for applications in Organic Light-Emitting Diodes (OLEDs) or as a primary high-energy material itself are not found in the available literature. The focus has been more on azido-substituted analogs. acs.org

Future Research Directions and Unexplored Avenues for 8 Methyl 1 2 3 Triazolo 4,3 B Pyridazine

Exploration of Novel and Sustainable Synthetic Pathways for the Compound

Current synthetic routes to the nih.govacs.orgrsc.orgtriazolo[4,3-b]pyridazine core often involve multi-step processes, including the cyclization of precursors like 4-amino-1,2,4-triazole (B31798) or the chlorination of a pyridazinone intermediate using reagents such as phosphorus oxychloride (POCl₃). nih.govacs.org While effective, these traditional methods present opportunities for innovation.

Future research should focus on developing more efficient and novel synthetic strategies. This could include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to shorten reaction times and improve yields for related nih.govacs.orgrsc.orgtriazolo[4,3-a]pyridine derivatives. researchgate.net Exploring this technology for the synthesis of 8-Methyl- nih.govacs.orgrsc.orgtriazolo[4,3-b]pyridazine could offer similar benefits.

Palladium-Catalyzed Reactions: Efficient methods involving palladium-catalyzed coupling reactions have been developed for other triazolopyridines, providing a convenient route to the core structure. organic-chemistry.org Investigating similar catalytic approaches could provide novel entry points to the nih.govacs.orgrsc.orgtriazolo[4,3-b]pyridazine scaffold.

Flow Chemistry: Continuous flow processes could offer advantages in scalability, safety, and consistency for the synthesis of the compound and its derivatives. organic-chemistry.org

Deeper Mechanistic Insights into Cellular Effects and Pathway Perturbations

Preliminary studies on derivatives of the nih.govacs.orgrsc.orgtriazolo[4,3-b]pyridazine scaffold have revealed significant cellular effects, but a deeper mechanistic understanding is required. Research has shown that certain derivatives can induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.govresearchgate.net For instance, some compounds stimulate A549 cells to arrest in the G0/G1 phase, while others cause MCF-7 cells to arrest in the S phase. nih.govresearchgate.net

Future investigations should aim to elucidate the precise molecular events that lead to these outcomes. Key areas for exploration include:

Apoptosis Pathway Analysis: Studies have demonstrated that derivatives can induce apoptosis, with some evidence pointing towards the involvement of caspase-9. rsc.orgresearchgate.net A comprehensive analysis of the intrinsic and extrinsic apoptosis pathways, including the roles of other caspases and Bcl-2 family proteins, is warranted.

Signaling Pathway Modulation: Some derivatives have been shown to decrease the phosphorylation of key proteins in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival. researchgate.netrsc.org Future work should expand upon this, using techniques like Western blotting and phosphoproteomics to map the full extent of pathway perturbations.

Necroptosis and Other Cell Death Mechanisms: Given that some related heterocyclic compounds may induce necroptosis, it would be valuable to investigate whether 8-Methyl- nih.govacs.orgrsc.orgtriazolo[4,3-b]pyridazine derivatives can trigger other forms of programmed cell death beyond apoptosis. mdpi.com

Identification of Novel and Undiscovered Biological Targets for the Compound

The biological activity of the nih.govacs.orgrsc.orgtriazolo[4,3-b]pyridazine scaffold is dictated by its interaction with specific molecular targets. While c-Met kinase has been identified as a primary target for several derivatives, the full target landscape is likely broader. nih.govnih.gov Recent studies have uncovered that certain derivatives act as dual inhibitors of both c-Met and Pim-1 kinase. rsc.orgresearchgate.net

To fully understand its therapeutic potential, future research must focus on identifying and validating new biological targets. This can be achieved through:

Kinase Profiling: Broad-panel kinase screening assays should be employed to systematically test the compound against hundreds of different kinases. This would confirm known targets like c-Met and Pim-1 and potentially uncover novel, unanticipated interactions.

Target Deconvolution: Utilizing chemical proteomics and affinity-based pulldown assays can help identify direct binding partners of the compound within the cellular proteome.

In Silico Screening: Computational docking studies can predict binding affinities against a wide range of protein targets, such as other kinases (e.g., AKT2, VEGFR-2) that have been identified as targets for similar heterocyclic structures. mdpi.comnih.gov

Table 1: Known and Potential Biological Targets for the nih.govacs.orgrsc.orgtriazolo[4,3-b]pyridazine Scaffold This interactive table summarizes identified and potential kinase targets based on current research.

Target Status Rationale / Findings Citations
c-Met Kinase Identified Derivatives show potent inhibitory activity against c-Met kinase and c-Met overexpressing cancer cell lines. nih.gov, acs.org, rsc.org
Pim-1 Kinase Identified Certain derivatives exhibit dual inhibitory activity against both c-Met and Pim-1 kinases. rsc.org, nih.gov, researchgate.net
VEGFR-2 Potential Related 2-substituted-4-(2-fluorophenoxy)pyridine derivatives with a triazole moiety show dual inhibition of c-Met and VEGFR-2. nih.gov
AKT2 Kinase Potential In silico studies of structurally related pyrazolotriazine sulfonamides suggest AKT2 kinase as a primary target. mdpi.com

Application of Advanced In Vivo Imaging Techniques for Pharmacodynamic Studies in Animal Models

While in vitro assays provide crucial data, understanding a compound's behavior in a living organism is paramount. Advanced in vivo imaging techniques offer non-invasive ways to study pharmacodynamics, providing insights into drug distribution, target engagement, and therapeutic response over time. To date, specific in vivo imaging studies for 8-Methyl- nih.govacs.orgrsc.orgtriazolo[4,3-b]pyridazine are lacking.

Future research should incorporate these powerful techniques:

Nuclear Medicine Imaging (Scintigraphy, PET): By radiolabeling the compound, its journey through the body can be tracked. This is particularly valuable for oral drug delivery research to monitor gastrointestinal transit, site of release, and systemic absorption. mdpi.com

Magnetic Resonance Imaging (MRI): MRI can provide detailed anatomical information and assess physiological changes in response to treatment. For instance, it can be used to monitor tumor size and vascularity or to detect changes in tissue water content resulting from the drug's action. mdpi.com These methods can help confirm proof of concept and elucidate the compound's mode of action within a complex biological system. mdpi.com

Development of Bioconjugates and Targeted Delivery Systems (Research Concepts)

To enhance therapeutic efficacy and minimize potential side effects, developing strategies to deliver 8-Methyl- nih.govacs.orgrsc.orgtriazolo[4,3-b]pyridazine specifically to target tissues is a critical future avenue. This area remains largely conceptual for this compound.

Future research should explore the design and synthesis of:

Antibody-Drug Conjugates (ADCs): By chemically linking the compound (the "payload") to a monoclonal antibody that recognizes a tumor-specific antigen, the drug can be delivered directly to cancer cells, increasing its local concentration and reducing systemic exposure.

Nanoparticle Formulations: Encapsulating the compound within liposomes or polymeric nanoparticles could improve its solubility, stability, and pharmacokinetic profile. These nanoparticles can be further functionalized with targeting ligands (e.g., peptides, antibodies) for active targeting to diseased tissues.

Prodrug Strategies: Designing inactive prodrugs that are selectively activated at the target site (e.g., by enzymes that are overexpressed in tumors) is another promising approach to improve the therapeutic index.

Investigation of Polypharmacology and Off-Target Interactions (Mechanistic Studies)

Polypharmacology, the ability of a single drug to interact with multiple targets, can be therapeutically beneficial or a source of adverse effects. The finding that derivatives of the nih.govacs.orgrsc.orgtriazolo[4,3-b]pyridazine scaffold can act as dual inhibitors of c-Met and Pim-1 is a clear example of polypharmacology. rsc.orgresearchgate.net This suggests the scaffold may have an affinity for the ATP-binding sites of multiple kinases. researchgate.net

A systematic investigation into the compound's broader interaction profile is essential:

Comprehensive Kinase Profiling: As mentioned in section 9.3, large-scale kinase panels are crucial to map the full spectrum of interactions. This will help distinguish between desirable polypharmacology (e.g., hitting multiple nodes in a cancer signaling network) and undesirable off-target effects.

Cellular Thermal Shift Assays (CETSA): This technique can validate target engagement in intact cells and identify off-target interactions by measuring changes in protein thermal stability upon compound binding.

Computational Analysis: In silico tools can predict potential off-target interactions based on structural homology between protein binding sites, guiding experimental validation.

Table 2: Potential Multi-Targeting Profile of the nih.govacs.orgrsc.orgtriazolo[4,3-b]pyridazine Scaffold This interactive table outlines the basis for investigating the polypharmacology of the compound.

Interaction Type Potential Targets Rationale Citations
Dual Kinase Inhibition c-Met / Pim-1 Experimentally confirmed in derivatives, suggesting a broader kinase-inhibiting potential. rsc.org, researchgate.net
Dual Kinase Inhibition c-Met / VEGFR-2 Demonstrated in structurally related triazole-containing compounds. nih.gov

Green Chemistry and Sustainable Synthesis Innovations for 8-Methyl-nih.govacs.orgrsc.orgtriazolo[4,3-b]pyridazine

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org Applying these principles to the synthesis of 8-Methyl- nih.govacs.orgrsc.orgtriazolo[4,3-b]pyridazine is a vital area for future innovation.

Key areas for sustainable improvements include:

Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce environmental harm. organic-chemistry.orgresearchgate.net

Catalysis: Developing highly efficient and recyclable catalysts can minimize waste and energy consumption. This includes metal-free catalysis, such as iodine-mediated reactions, or the use of heteropolyacids. organic-chemistry.orgnih.gov

Energy Efficiency: Employing energy-efficient techniques like sonochemistry (ultrasound-assisted synthesis) or microwave irradiation can reduce reaction times and energy usage compared to conventional heating. researchgate.netresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste, is a core tenet of green chemistry.

By pursuing these research avenues, the scientific community can build upon the existing knowledge of 8-Methyl- nih.govacs.orgrsc.orgtriazolo[4,3-b]pyridazine, paving the way for the development of novel, effective, and sustainable therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) represents a paradigm shift in drug discovery, offering the potential to dramatically accelerate the design and optimization of novel compounds. nih.govmdpi.com For a scaffold like 8-Methyl- rsc.orgrsc.orgnih.govtriazolo[4,3-b]pyridazine, these technologies can be leveraged at multiple stages of the research and development pipeline, from initial hit identification to late-stage lead optimization.

Predictive Modeling for Activity and Properties: Machine learning algorithms can be trained on existing data from rsc.orgrsc.orgnih.govtriazolo[4,3-b]pyridazine derivatives and other kinase inhibitors to build predictive models. rsc.orgbohrium.com These models can forecast the biological activity of novel, unsynthesized 8-Methyl- rsc.orgrsc.orgnih.govtriazolo[4,3-b]pyridazine analogues against specific targets. By analyzing quantitative structure-activity relationships (QSAR), AI can identify key molecular features and substitutions that enhance potency and selectivity. nih.gov Furthermore, ML models are adept at predicting crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing researchers to prioritize compounds with favorable drug-like characteristics early in the design phase, thereby reducing the risk of late-stage failures. nih.govnih.gov

De Novo Design and Generative Models: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. mdpi.com By learning from the vast chemical space of known active compounds, these models can propose novel 8-Methyl- rsc.orgrsc.orgnih.govtriazolo[4,3-b]pyridazine derivatives that are structurally distinct yet optimized for binding to a specific biological target. This approach facilitates the exploration of uncharted chemical space, potentially leading to the discovery of compounds with unprecedented activity or improved intellectual property profiles.

Optimization of Synthetic Routes: AI can also play a crucial role in optimizing the synthesis of these complex heterocyclic compounds. By analyzing reaction databases, machine learning algorithms can predict the most efficient synthetic pathways, suggest optimal reaction conditions, and even troubleshoot failed reactions. This can significantly reduce the time and resources required to produce target molecules for biological evaluation. nih.gov

Synergy with Structural Biology Data: When combined with structural data from techniques like X-ray crystallography, AI and ML can provide profound insights into ligand-protein interactions. nih.gov For instance, molecular docking simulations, enhanced by machine learning scoring functions, can more accurately predict the binding poses and affinities of 8-Methyl- rsc.orgrsc.orgnih.govtriazolo[4,3-b]pyridazine derivatives within the active site of target kinases. nih.gov This synergy allows for a more rational, structure-based approach to drug design, enabling the fine-tuning of molecular structures to maximize target engagement and selectivity. mdpi.com

The systematic application of these AI and ML-driven strategies promises to unlock the full therapeutic potential of the 8-Methyl- rsc.orgrsc.orgnih.govtriazolo[4,3-b]pyridazine scaffold, paving the way for the rapid development of highly effective and specific medicines.

Interactive Data Tables

Table 1: Potential AI/ML Applications in 8-Methyl- rsc.orgrsc.orgnih.govtriazolo[4,3-b]pyridazine Research

AI/ML ApplicationDescriptionPotential Impact
QSAR Modeling Develop models to predict biological activity based on molecular structure. nih.govAccelerate identification of potent kinase inhibitors.
ADMET Prediction Use algorithms to forecast pharmacokinetic and toxicity profiles. nih.govReduce late-stage attrition of drug candidates.
Generative Design Employ deep learning to create novel molecular structures. mdpi.comDiscover new chemical entities with improved properties.
Synthesis Planning Utilize AI to predict optimal chemical synthesis routes. nih.govIncrease efficiency and reduce costs of compound synthesis.
Docking Score Refinement Apply machine learning to improve the accuracy of binding affinity predictions. mdpi.comEnhance rational, structure-based drug design efforts.

Q & A

Q. What are the standard synthetic routes for 8-methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, derivatives can be synthesized by refluxing precursor hydrazines with aldehydes in ethanol under acidic conditions. Key intermediates like 6-chloro-3-arylidene derivatives are generated via ferric chloride-catalyzed reactions at 80°C. Subsequent functionalization with hydrazine hydrate or aromatic aldehydes yields hydrazinyl or arylidene-substituted analogs . Multi-step protocols may also employ carbonyldiimidazole-mediated couplings in dimethylformamide (DMF) for ring closure .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction is used to analyze planar conformations and intermolecular interactions. For example, studies on similar triazolopyridazines reveal intramolecular C–H⋯N hydrogen bonding and π–π stacking between aromatic rings. Bond length analysis (e.g., C–Cl bond elongation) and dimer formation via π-interactions are critical for validating structural stability .

Q. What in vitro assays are used to evaluate the biological activity of triazolopyridazine derivatives?

  • Methodological Answer : Antiproliferative activity is assessed using MTT assays on cell lines like HeLa (cervical carcinoma) and HMEC-1 (microvascular endothelial cells). Enzyme inhibition studies employ fluorescence-based assays for kinases (e.g., MAPK) or phosphodiesterases (e.g., PDE4 isoforms), with selectivity validated across a panel of 21 PDE family members .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Methodological Answer : Parameters such as temperature, solvent polarity, and catalyst loading are systematically varied. For instance, replacing ethanol with sulfolane increases reaction efficiency in cyclization steps. Recrystallization from methanol-DMF mixtures enhances purity, while anhydrous conditions prevent hydrolysis of sensitive intermediates .

Q. What strategies enhance PDE4 inhibition in structure-activity relationship (SAR) studies of triazolopyridazines?

  • Methodological Answer : Substituent effects are mapped by introducing electron-donating groups (e.g., methoxy) at the 6-position and bulky groups (e.g., tert-butyl) at the 3-position. Docking studies with PDE4A reveal that catechol diether moieties improve binding affinity. Selective inhibition is confirmed through isoform-specific assays (PDE4A/B/C/D) .

Q. How do researchers resolve contradictions in enzyme inhibition data between derivatives?

  • Methodological Answer : Contradictions are addressed by comparing binding modes via molecular docking and free-energy calculations. For example, steric clashes caused by 3-methyl substituents may reduce PDE4B affinity despite high PDE4A activity. Cross-validation with cellular assays (e.g., cAMP modulation) clarifies functional relevance .

Q. How do π–π interactions and hydrogen bonding influence the biological efficacy of triazolopyridazines?

  • Methodological Answer : Crystallographic data show that π–π dimerization stabilizes the compound in hydrophobic enzyme pockets. Hydrogen bonds between the triazole nitrogen and kinase catalytic lysine residues (e.g., in MAPK) are critical for inhibitory activity. Mutagenesis studies validate these interactions .

Q. What computational methods are used to predict the collision cross-sections and stability of triazolopyridazine derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates optimized geometries and electron localization. Ion mobility-mass spectrometry (IM-MS) correlates experimental collision cross-sections with predicted values from molecular dynamics simulations. SMILES and InChI descriptors standardize structural comparisons .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed synthesis protocols .
  • Cross-reference crystallographic data with enzymatic assays to validate mechanistic hypotheses .
  • Use isoform-specific PDE4 inhibition profiles to mitigate off-target effects in drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.